3-Ethoxy-4-iodooxolane

Description

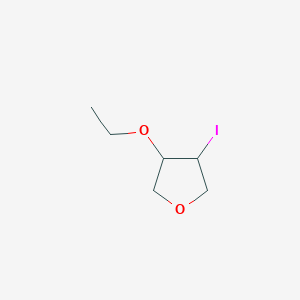

3-Ethoxy-4-iodooxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of an ethoxy group and an iodine atom attached to the oxolane ring. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula |

C6H11IO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

3-ethoxy-4-iodooxolane |

InChI |

InChI=1S/C6H11IO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4H2,1H3 |

InChI Key |

GRMHGECNFXYFLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1COCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-iodooxolane typically involves the iodination of 3-ethoxyoxolane. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-iodooxolane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Corresponding substituted oxolanes.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Deiodinated oxolanes.

Scientific Research Applications

3-Ethoxy-4-iodooxolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-iodooxolane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Ethoxy-4-iodooxolane can be compared with other similar compounds, such as:

3-Ethoxy-4-bromooxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.

3-Methoxy-4-iodooxolane: Similar structure but with a methoxy group instead of an ethoxy group. It may have different physical and chemical properties.

4-Iodooxolane: Lacks the ethoxy group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.

Biological Activity

3-Ethoxy-4-iodooxolane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the iodination of ethoxy-substituted oxolane derivatives. The synthetic pathway often utilizes various reagents and conditions to achieve high yields and purity. For instance, the compound can be synthesized through a multi-step reaction involving the formation of an intermediate followed by iodination.

Antimicrobial Properties

Research has indicated that compounds containing the 1,3-dioxolane structure exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. Specifically, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that related compounds displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 |

| This compound | Enterococcus faecalis | 625 |

| This compound | Candida albicans | Significant activity |

Cytotoxicity

Cytotoxicity studies have shown that related compounds can exhibit potent activity against cancer cell lines. For example, certain derivatives have been reported to surpass the cytotoxic effects of established chemotherapeutics like Doxorubicin, showcasing IC50 values significantly lower than those of standard treatments .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound (derivative) | MDA-MB-231 | <6.93 |

| This compound (derivative) | MCF-7 | <5.59 |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. For instance, its antibacterial action could involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways. Similarly, its anticancer effects might be linked to the induction of apoptosis in malignant cells or inhibition of key signaling pathways involved in cell proliferation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various dioxolane derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited significant efficacy against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

- Cytotoxicity Analysis : In another investigation, derivatives were tested against multiple cancer cell lines, demonstrating promising results in terms of cytotoxicity and selectivity towards malignant cells compared to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.